Hexythiazox-d11

Description

Properties

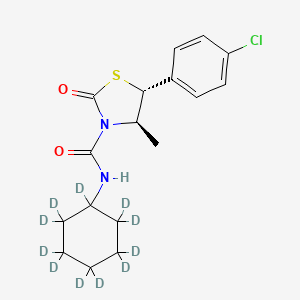

Molecular Formula |

C17H21ClN2O2S |

|---|---|

Molecular Weight |

363.9 g/mol |

IUPAC Name |

(4R,5R)-5-(4-chlorophenyl)-4-methyl-2-oxo-N-(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl)-1,3-thiazolidine-3-carboxamide |

InChI |

InChI=1S/C17H21ClN2O2S/c1-11-15(12-7-9-13(18)10-8-12)23-17(22)20(11)16(21)19-14-5-3-2-4-6-14/h7-11,14-15H,2-6H2,1H3,(H,19,21)/t11-,15+/m1/s1/i2D2,3D2,4D2,5D2,6D2,14D |

InChI Key |

XGWIJUOSCAQSSV-UGAUORTJSA-N |

Isomeric SMILES |

[2H]C1(C(C(C(C(C1([2H])[2H])([2H])[2H])([2H])NC(=O)N2[C@@H]([C@H](SC2=O)C3=CC=C(C=C3)Cl)C)([2H])[2H])([2H])[2H])[2H] |

Canonical SMILES |

CC1C(SC(=O)N1C(=O)NC2CCCCC2)C3=CC=C(C=C3)Cl |

Origin of Product |

United States |

Foundational & Exploratory

Hexythiazox-d11: A Technical Guide for Analytical Applications

An In-depth Whitepaper for Researchers and Drug Development Professionals

This document provides a comprehensive technical overview of Hexythiazox-d11, focusing on its core identity, its primary application as an internal standard, and the analytical methodologies it supports. It is intended for researchers, analytical chemists, and professionals involved in residue analysis and safety assessment.

Introduction: The Role of Isotope-Labeled Standards

This compound is the deuterated (isotope-labeled) analog of Hexythiazox. Hexythiazox is a non-systemic thiazolidine acaricide used globally in agriculture to control the egg, larval, and nymph stages of phytophagous mites.[1] It functions as a potent mite growth regulator, providing long-lasting control on a variety of crops, including fruits, vegetables, and ornamentals.[2]

The primary and critical use of this compound is as an internal standard for the quantification of hexythiazox residues in complex matrices by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3] Its utility stems from its chemical near-identity to the parent compound, ensuring it behaves similarly during sample extraction, cleanup, and chromatographic separation. However, its increased mass due to the 11 deuterium atoms allows it to be distinguished by a mass spectrometer, enabling precise and accurate quantification by correcting for analyte loss during sample preparation and for matrix-induced signal suppression or enhancement.

Core Compound Data

The physical and chemical properties of this compound are compared with its non-labeled parent compound in the table below.

| Property | Hexythiazox | This compound |

| Synonyms | Savey, Nissorun | (4S,5S)-5-(4-chlorophenyl)-4-methyl-2-oxo-N-(cyclohexyl-d11)thiazolidine-3-carboxamide |

| CAS Number | 78587-05-0 | Not Assigned (Parent CAS provided) |

| Molecular Formula | C₁₇H₂₁ClN₂O₂S | C₁₇H₁₀D₁₁ClN₂O₂S |

| Molecular Weight | 352.9 g/mol | ~363.95 g/mol |

| Physical Form | White to Off-White Solid | Solid |

| Isotopic Purity | Not Applicable | ≥99% Deuterated Forms (d₁-d₁₁) |

Data compiled from sources[1][3][4][5][6][7].

Mode of Action of Parent Compound: Hexythiazox

Understanding the biological target of Hexythiazox is crucial for contextualizing the importance of its residue analysis. Hexythiazox is classified by the Insecticide Resistance Action Committee (IRAC) as a Mite Growth Inhibitor.[8] Its mode of action is the disruption of chitin synthesis.[9] Chitin is a vital polymer that forms the exoskeleton of arthropods. By inhibiting the Chitin Synthase 1 (CHS1) enzyme, Hexythiazox prevents the successful molting of mite eggs, larvae, and nymphs, ultimately halting their development into adult stages.[1][9] This specific mode of action makes it highly effective against immature mite stages but less toxic to adult mites.[2]

Caption: Simplified pathway of Hexythiazox's mode of action on mite development.

Experimental Protocol: Residue Analysis using QuEChERS and LC-MS/MS

The following is a representative protocol for the quantification of Hexythiazox in a food matrix (e.g., vegetables) using this compound as an internal standard. The method is based on the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction procedure followed by LC-MS/MS analysis.[1][3][9]

Reagents and Materials

-

Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (LC-MS grade)

-

Reagents: Formic acid, Ammonium formate

-

Standards: Hexythiazox certified reference material, this compound internal standard

-

QuEChERS Salts: Anhydrous magnesium sulfate (MgSO₄), sodium chloride (NaCl)

-

d-SPE Sorbent: Primary secondary amine (PSA)

-

Equipment: Homogenizer, centrifuge, vortex mixer, LC-MS/MS system

Standard Solution Preparation

-

Stock Solutions (1000 mg/L): Prepare individual stock solutions of Hexythiazox and this compound in acetonitrile.

-

Working Standard Solution: Prepare a series of calibration standards by serially diluting the Hexythiazox stock solution in blank matrix extract to create concentrations ranging from 0.001 to 0.5 mg/kg.

-

Internal Standard (IS) Spiking Solution: Prepare a working solution of this compound in acetonitrile at a fixed concentration (e.g., 100 µg/L).

Sample Preparation (QuEChERS)

-

Homogenization: Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.

-

Internal Standard Spiking: Add a precise volume of the this compound IS spiking solution to the sample.

-

Extraction: Add 10 mL of acetonitrile. Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl). Cap and shake vigorously for 1 minute.

-

Centrifugation: Centrifuge at ≥3000 rpm for 5 minutes.

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot of the upper acetonitrile layer to a d-SPE tube containing MgSO₄ and PSA sorbent. Vortex for 30 seconds.

-

Final Centrifugation: Centrifuge at high speed for 5 minutes.

-

Filtration & Analysis: Filter the supernatant through a 0.22 µm filter into an autosampler vial for LC-MS/MS analysis.

Caption: QuEChERS experimental workflow for Hexythiazox residue analysis.

LC-MS/MS Instrumental Analysis

-

System: UHPLC coupled to a triple quadrupole mass spectrometer with a heated electrospray ionization (HESI) source.

-

Column: C18 reversed-phase column (e.g., 100 mm × 2.1 mm, 2.6 µm).[1]

-

Mobile Phase A: 0.1% formic acid and 5 mM ammonium formate in water.[1]

-

Mobile Phase B: 0.1% formic acid and 5 mM ammonium formate in methanol.[1]

-

Flow Rate: 0.3 mL/min.

-

Ionization Mode: Positive Ion Mode (HESI+).

-

Analysis Mode: Multiple Reaction Monitoring (MRM).

MRM Transitions

The following table lists the mass-to-charge ratios (m/z) for the precursor and product ions used for quantification and confirmation.

| Compound | Precursor Ion [M+H]⁺ (m/z) | Product Ion (m/z) (Quantifier) | Product Ion (m/z) (Qualifier) |

| Hexythiazox | 353.1 | 168.1 | 228.1 |

| This compound | 364.1 (Expected) | To be determined empirically | To be determined empirically |

Hexythiazox transition data from source[7]. This compound transitions must be optimized experimentally but will be shifted by the mass of the deuterium labels.

References

- 1. Monitoring hexythiazox residues in vegetables using LC-MS/MS: Dissipation kinetics, terminal residues, risk assessment, and washing efficiency - Arabian Journal of Chemistry [arabjchem.org]

- 2. researchgate.net [researchgate.net]

- 3. Application of QuEChERS for Determining Xenobiotics in Foods of Animal Origin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemreg.net [chemreg.net]

- 5. eurl-pesticides.eu [eurl-pesticides.eu]

- 6. Optimization of the QuEChERS-Based Analytical Method for Investigation of 11 Mycotoxin Residues in Feed Ingredients and Compound Feeds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. eurl-pesticides.eu [eurl-pesticides.eu]

- 8. QuEChERS: About the method [quechers.eu]

- 9. Optimizing Food Safety Testing with QuEChERS Extraction Modifications [labx.com]

An In-depth Technical Guide to Hexythiazox-d11: Chemical Structure, Properties, and Applications

This technical guide provides a comprehensive overview of Hexythiazox-d11, a deuterated isotopologue of the acaricide Hexythiazox. It is intended for researchers, scientists, and professionals in drug development and analytical chemistry who require detailed information on its chemical properties, synthesis, mechanism of action, and application in analytical methodologies.

Chemical Identity and Physicochemical Properties

This compound is a stable, isotopically labeled form of Hexythiazox, primarily utilized as an internal standard in quantitative analysis. The deuterium labeling on the cyclohexyl ring provides a distinct mass signature for mass spectrometry-based detection, without significantly altering its chemical behavior.[1][2][3]

Below is a summary of its key chemical and physical properties:

| Property | Value | Reference(s) |

| IUPAC Name | (4S,5S)-5-(4-chlorophenyl)-N-(cyclohexyl-d11)-4-methyl-2-oxo-1,3-thiazolidine-3-carboxamide | [1] |

| Synonyms | (4S,5S)-5-(4-chlorophenyl)-4-methyl-2-oxo-N-(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl)thiazolidine-3-carboxamide | [2] |

| Molecular Formula | C₁₇H₁₀D₁₁ClN₂O₂S | [2][3] |

| Molecular Weight | 363.95 g/mol | [2] |

| CAS Number | 78587-05-0 (for unlabeled Hexythiazox) | |

| Appearance | White to off-white solid | [2] |

| Solubility | Soluble in DMSO and Methanol | [3] |

| InChI Key | XGWIJUOSCAQSSV-SLWLBTFMSA-N | [2] |

| SMILES | [2H]C1([2H])C([2H])([2H])C([2H])([2H])C([2H])(NC(=O)N2C(=O)S--INVALID-LINK--[C@@H]2C)C([2H])([2H])C1([2H])[2H] | [2] |

Synthesis Pathway

The synthesis of Hexythiazox generally involves the reaction of trans-4-methyl-5-(4-chlorophenyl)-2-thiazolidinone with an appropriate isocyanate. For this compound, this would involve the use of deuterated cyclohexyl isocyanate. The general synthetic scheme is outlined below.

Mechanism of Action of Hexythiazox

Hexythiazox is a mite growth regulator that primarily acts as an ovicide, larvicide, and nymphicide.[4] Its mode of action involves the inhibition of chitin synthesis, a crucial component of the arthropod exoskeleton. Specifically, Hexythiazox targets the enzyme Chitin Synthase 1 (CHS1).[5][6] This inhibition disrupts the molting process in mites, leading to mortality. This mechanism is shared with other mite growth inhibitors like clofentezine and etoxazole, and cross-resistance has been observed.[5][6][7]

The following diagram illustrates the chitin biosynthesis pathway and the point of inhibition by Hexythiazox.

Experimental Protocols

Quantification of Hexythiazox in Food Matrices using this compound Internal Standard

This protocol describes a general procedure for the analysis of Hexythiazox residues in fruits and vegetables using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][8][9][10][11]

Materials and Reagents:

-

Homogenized sample (e.g., fruit or vegetable)

-

Hexythiazox analytical standard

-

This compound internal standard solution (in acetonitrile)

-

Acetonitrile (ACN)

-

Water (HPLC grade)

-

Magnesium sulfate (anhydrous)

-

Sodium chloride

-

Primary secondary amine (PSA) sorbent

-

C18 sorbent

-

Graphitized carbon black (for highly pigmented samples)

-

Formic acid

-

50 mL and 15 mL centrifuge tubes

Procedure:

-

Sample Extraction:

-

Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.

-

Add a known amount of this compound internal standard solution.

-

Add 10-15 mL of acetonitrile.

-

Shake vigorously for 1 minute.

-

Add anhydrous magnesium sulfate and sodium chloride.

-

Shake vigorously for 1 minute.

-

Centrifuge at ≥3000 rpm for 5 minutes.

-

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Transfer an aliquot of the acetonitrile supernatant to a 15 mL centrifuge tube containing PSA, anhydrous magnesium sulfate, and C18 (and/or graphitized carbon black if necessary).

-

Shake for 1 minute.

-

Centrifuge at ≥3000 rpm for 5 minutes.

-

-

LC-MS/MS Analysis:

-

Take an aliquot of the final extract, filter if necessary, and dilute with the mobile phase.

-

Inject into the LC-MS/MS system.

-

Mobile Phase Example: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

-

Column Example: C18 reversed-phase column.

-

MS/MS Detection: Monitor for the specific precursor-to-product ion transitions for both Hexythiazox and this compound in positive electrospray ionization (ESI+) mode.

-

The analytical workflow is depicted in the following diagram:

Toxicological Study Protocol (Based on Regulatory Submissions)

The toxicological profile of Hexythiazox has been established through various studies in animal models. Below is a representative outline of a 90-day oral toxicity study in rats, based on descriptions from regulatory agencies.[12][13][14]

Objective: To evaluate the potential adverse effects of repeated oral administration of Hexythiazox over a 90-day period.

Test System:

-

Species: Rat (e.g., Fischer 344)

-

Sex: Males and females

-

Groups: Typically a control group and at least three dose groups (low, mid, high).

Methodology:

-

Dosing: Hexythiazox is administered daily, mixed in the diet, for 90 days.

-

Observations:

-

Clinical Signs: Daily checks for any signs of toxicity.

-

Body Weight and Food Consumption: Measured weekly.

-

Ophthalmology: Examined before and at the end of the study.

-

-

Clinical Pathology: Blood and urine samples are collected at termination for:

-

Hematology: Complete blood count.

-

Clinical Chemistry: Liver function tests, kidney function tests, electrolytes, etc.

-

-

Necropsy and Histopathology:

-

All animals are subjected to a full necropsy at the end of the study.

-

Organ weights are recorded (e.g., liver, kidneys, adrenals).

-

A comprehensive set of tissues from all animals in the control and high-dose groups are examined microscopically. Tissues from lower-dose groups showing treatment-related effects are also examined.

-

Metabolism and Toxicological Profile of Hexythiazox

As this compound is used as an internal standard, its own metabolism and toxicology are not typically studied in detail. It is assumed to behave similarly to the unlabeled compound. The toxicological data for Hexythiazox is therefore presented.

Metabolism

In rats, orally administered Hexythiazox is rapidly absorbed and metabolized. The primary metabolic pathways include oxidation and cleavage of the cyclohexane ring.[14] A significant portion of the administered dose is excreted in the feces, with a smaller amount in the urine.[14] The biological half-life in rats is approximately 9-11 hours at lower doses.[4]

Toxicology Summary

The toxicity of Hexythiazox has been extensively studied. The primary target organs in mammals following subchronic and chronic exposure are the liver and adrenal glands.[15][16] It is classified as "likely to be carcinogenic to humans," but the risk is considered to have a non-linear dose-response, meaning it is not expected to cause cancer at low exposure levels.[15][16] There is no evidence of immunotoxicity or neurotoxicity.[15]

The following table summarizes key toxicological endpoints for Hexythiazox from studies in various animal models.

| Study Type | Species | NOAEL (No-Observed-Adverse-Effect Level) | LOAEL (Lowest-Observed-Adverse-Effect Level) | Key Effects at LOAEL | Reference(s) |

| 90-Day Feeding | Rat | 4.9 mg/kg/day | 36 mg/kg/day | Increased liver, kidney, and adrenal weights; fatty degeneration of adrenals. | [13] |

| 1-Year Feeding | Dog | 2.9 mg/kg/day | 12.5 mg/kg/day | Increased adrenal weights and adrenal histopathology. | [15] |

| 2-Year Feeding | Rat | 3.2 mg/kg/day | 23 mg/kg/day | Fatty vacuolation of the adrenals, nephritis, and testicular effects. | [13] |

| 2-Generation Reproduction | Rat | 30 mg/kg/day | 180 mg/kg/day | Decreased pup body weight, delayed development, increased parental organ weights. | [15] |

| Developmental Toxicity | Rabbit | 360 mg/kg/day | 1080 mg/kg/day | Slight embryotoxicity. | [12] |

Conclusion

This compound is an essential tool for the accurate quantification of the acaricide Hexythiazox in various matrices, particularly in food safety and environmental monitoring. Its chemical and physical properties are nearly identical to its unlabeled counterpart, making it an ideal internal standard. Understanding the mechanism of action, analytical methodologies, and toxicological profile of Hexythiazox is crucial for its effective and safe use in agriculture and for the interpretation of residue analysis data. This guide provides a foundational resource for professionals working with this compound.

References

- 1. nucleus.iaea.org [nucleus.iaea.org]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. caymanchem.com [caymanchem.com]

- 4. Hexythiazox | C17H21ClN2O2S | CID 13218777 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. High resolution genetic mapping uncovers chitin synthase-1 as the target-site of the structurally diverse mite growth inhibitors clofentezine, hexythiazox and etoxazole in Tetranychus urticae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pnas.org [pnas.org]

- 8. QuEChERS Method for Pesticide Residue Analysis | Phenomenex [phenomenex.com]

- 9. QuEChERS Method for Pesticide Residue Analysis [sigmaaldrich.com]

- 10. QuEChERS: Home [quechers.eu]

- 11. measurlabs.com [measurlabs.com]

- 12. 830. Hexythiazox (Pesticide residues in food: 1991 evaluations Part II Toxicology) [inchem.org]

- 13. fao.org [fao.org]

- 14. apps.who.int [apps.who.int]

- 15. downloads.regulations.gov [downloads.regulations.gov]

- 16. downloads.regulations.gov [downloads.regulations.gov]

Hexythiazox-d11: A Technical Guide for Researchers

This technical guide provides an in-depth overview of Hexythiazox-d11, a deuterated isotopologue of the acaricide Hexythiazox. It is intended for researchers, scientists, and professionals in drug development and analytical chemistry who utilize this compound as an internal standard for quantitative analysis. This document covers its chemical properties, and applications, and provides illustrative experimental methodologies.

Core Compound Identification

This compound is the deuterium-labeled form of Hexythiazox, a thiazolidinone-based acaricide. The incorporation of eleven deuterium atoms into the cyclohexyl group results in a distinct mass shift, making it an ideal internal standard for mass spectrometry-based analytical methods.

| Parameter | Value | Reference |

| CAS Number | Not Assigned (NA) | [1][2] |

| Note: The CAS number for the parent compound, Hexythiazox, is 78587-05-0. | [1] | |

| Molecular Formula | C₁₇H₁₀D₁₁ClN₂O₂S | [2] |

| Molecular Weight | 363.94 g/mol | [2] |

Physicochemical Properties and Toxicological Profile of Hexythiazox

While this compound is primarily used in analytical settings, its physicochemical and toxicological properties are intrinsically linked to its non-deuterated parent compound, Hexythiazox.

Physicochemical Characteristics of Hexythiazox:

| Property | Value |

| Appearance | White crystalline solid |

| Melting Point | 108-108.5 °C |

| Solubility | Practically insoluble in water; soluble in organic solvents such as chloroform and acetone. |

Toxicological Summary of Hexythiazox:

Hexythiazox exhibits low acute toxicity via oral, dermal, and inhalation routes.[3][4] However, subchronic and chronic exposure have been associated with toxicity to the liver and adrenals in animal studies, with dogs being the most sensitive species.[3][4] It is not considered a developmental, reproductive, or neurotoxic chemical.[5] The US EPA has classified Hexythiazox as "Likely to be Carcinogenic to Humans" based on observations of tumors in animal studies.[3][5]

| Toxicological Endpoint | Value | Species |

| Acute Oral LD₅₀ | >5000 mg/kg | Rat |

| NOAEL (2-year study) | 3.2 mg/kg bw/day | Rat |

| ADI | 0–0.03 mg/kg bw |

Mechanism of Action: Inhibition of Chitin Synthesis

The primary mode of action of Hexythiazox is the inhibition of chitin synthesis in mites.[6] Chitin is a crucial component of the exoskeleton in arthropods. By disrupting the production of chitin, Hexythiazox interferes with the molting process, leading to the death of mite eggs, larvae, and nymphs.[6][7] It does not have significant activity against adult mites, but the eggs laid by treated females are non-viable.[7] The molecular target has been identified as chitin synthase 1 (CHS1), an essential enzyme in the chitin biosynthesis pathway.[8]

Caption: Mechanism of action of Hexythiazox.

Experimental Protocols

Quantification of Hexythiazox Residues in Agricultural Products using LC-MS/MS with this compound as an Internal Standard

This protocol provides a general methodology for the analysis of Hexythiazox residues in vegetable matrices.

a. Sample Preparation (QuEChERS Method)

-

Homogenize 10-15 g of the sample (e.g., tomatoes, cucumbers).

-

Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

-

Add 10 mL of acetonitrile and a known amount of this compound internal standard solution.

-

Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).

-

Shake vigorously for 1 minute and centrifuge at ≥3000 x g for 5 minutes.

-

Transfer an aliquot of the supernatant (acetonitrile layer) to a dispersive solid-phase extraction (d-SPE) tube containing cleanup sorbents (e.g., PSA, C18, MgSO₄).

-

Vortex for 30 seconds and centrifuge at ≥3000 x g for 5 minutes.

-

Filter the supernatant through a 0.22 µm filter into an autosampler vial for LC-MS/MS analysis.

b. LC-MS/MS Analysis

-

LC System: A high-performance liquid chromatography system.

-

Column: A suitable reversed-phase column (e.g., C18, 100 x 2.1 mm, 1.8 µm).

-

Mobile Phase: A gradient of water and methanol or acetonitrile, both containing a modifier such as 0.1% formic acid or ammonium formate.

-

Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI+) mode.

-

MRM Transitions: Monitor at least two multiple reaction monitoring (MRM) transitions for both Hexythiazox and this compound to ensure accurate identification and quantification.

| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |

| Hexythiazox | 353.1 | 167.1 | 140.1 |

| This compound | 364.1 | 178.1 | 140.1 |

c. Data Analysis

Quantify the concentration of Hexythiazox in the sample by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of Hexythiazox and a constant concentration of this compound.

Caption: Analytical workflow for Hexythiazox residue analysis.

General Protocol for a Chronic Oral Toxicity Study of Hexythiazox

This protocol is based on the principles outlined in the OECD Test Guideline 452 for Chronic Toxicity Studies.[7]

a. Experimental Animals

-

Species: Typically rats or mice.

-

Number: At least 20 animals per sex per group.

b. Dosing

-

Route: Oral, typically via diet or gavage.

-

Dose Levels: At least three dose levels plus a control group. Doses are selected based on results from shorter-term studies.

-

Duration: 12 to 24 months.

c. Observations

-

Clinical Signs: Daily observation for signs of toxicity.

-

Body Weight and Food Consumption: Measured weekly.

-

Hematology and Clinical Chemistry: At multiple time points during the study.

-

Urinalysis: At multiple time points during the study.

d. Pathology

-

Gross Necropsy: At the end of the study, all animals are subjected to a full gross necropsy.

-

Organ Weights: Key organs are weighed.

-

Histopathology: A comprehensive set of tissues from all animals in the control and high-dose groups are examined microscopically. Tissues from lower dose groups showing target organ toxicity are also examined.

Synthesis of this compound

The synthesis of deuterated compounds like this compound typically involves introducing deuterium atoms at a late stage of the synthesis of the parent molecule or using deuterated starting materials. While the specific proprietary synthesis method for this compound is not publicly available, a general approach would involve the deuteration of the cyclohexylamine precursor. This could be achieved through methods such as catalytic H-D exchange using D₂ gas or by reduction of a suitable precursor with a deuterated reducing agent. The resulting deuterated cyclohexylamine would then be reacted with the appropriate thiazolidinone intermediate to yield this compound.

References

- 1. CAS 19152-36-4: 2′-Hydroxy-3,4-dimethoxychalcone [cymitquimica.com]

- 2. researchgate.net [researchgate.net]

- 3. Monitoring hexythiazox residues in vegetables using LC-MS/MS: Dissipation kinetics, terminal residues, risk assessment, and washing efficiency - Arabian Journal of Chemistry [arabjchem.org]

- 4. researchgate.net [researchgate.net]

- 5. downloads.regulations.gov [downloads.regulations.gov]

- 6. molnova.com [molnova.com]

- 7. oecd.org [oecd.org]

- 8. a2bchem.com [a2bchem.com]

Synthesis and Isotopic Labeling of Hexythiazox-d11: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic pathway for Hexythiazox-d11, a deuterated internal standard for the acaricide Hexythiazox. The guide includes detailed experimental protocols, data presentation in tabular format, and visualizations of the synthetic and metabolic pathways.

Introduction

Hexythiazox is a thiazolidinone acaricide that controls mites by inhibiting their growth.[1] For quantitative analysis of Hexythiazox in various matrices, such as in metabolic studies or environmental monitoring, a stable isotope-labeled internal standard is crucial for accurate quantification by mass spectrometry. This compound, where the eleven hydrogen atoms on the cyclohexyl ring are replaced by deuterium, serves as an ideal internal standard due to its similar chemical properties to the unlabeled analyte and a distinct mass difference. This guide outlines a feasible synthetic route for this compound.

Proposed Synthesis of this compound

The synthesis of this compound can be envisioned as a two-step process, beginning with the preparation of the deuterated intermediate, cyclohexyl-d11-amine, followed by its reaction with an activated thiazolidinone derivative.

Step 1: Synthesis of Cyclohexyl-d11-amine

A plausible and efficient method for the synthesis of cyclohexyl-d11-amine is the reductive amination of commercially available cyclohexanone-d10 with ammonia. This reaction introduces the final deuterium atom at the C1 position and the amine functionality.

Reaction Scheme:

Step 2: Synthesis of this compound

The final step involves the coupling of cyclohexyl-d11-amine with a suitable precursor, such as the commercially available trans-5-(4-chlorophenyl)-4-methyl-2-oxothiazolidine-3-carbonyl chloride. This reaction forms the desired this compound.

Reaction Scheme:

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound. Please note that the yield and isotopic purity are estimated values based on typical yields for similar reactions reported in the literature.[2][3]

| Parameter | Value |

| Compound | This compound |

| Molecular Formula | C₁₇H₁₀D₁₁ClN₂O₂S |

| Molecular Weight | 363.98 g/mol |

| Estimated Yield | 60-70% (overall) |

| Estimated Isotopic Purity | >98% |

| Appearance | White to off-white solid |

Experimental Protocols

Synthesis of Cyclohexyl-d11-amine

Materials:

-

Cyclohexanone-d10 (1 equivalent)

-

Ammonia (excess, as a solution in methanol or as gas)

-

Raney Nickel or Palladium on Carbon (catalyst)

-

Deuterium gas (D₂)

-

Methanol (anhydrous)

-

Diethyl ether (anhydrous)

-

Sodium sulfate (anhydrous)

Procedure:

-

To a high-pressure reactor, add a solution of cyclohexanone-d10 in anhydrous methanol.

-

Add the Raney Nickel or Palladium on Carbon catalyst to the solution.

-

Seal the reactor and purge with nitrogen gas, followed by deuterium gas.

-

Introduce ammonia into the reactor.

-

Pressurize the reactor with deuterium gas to the desired pressure (e.g., 50-100 atm).

-

Heat the reaction mixture to a suitable temperature (e.g., 80-120 °C) with vigorous stirring.

-

Monitor the reaction progress by gas chromatography (GC) or thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess gas.

-

Filter the reaction mixture to remove the catalyst and wash the catalyst with methanol.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Dissolve the residue in diethyl ether and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude cyclohexyl-d11-amine.

-

Purify the crude product by distillation to yield pure cyclohexyl-d11-amine.

Synthesis of this compound

Materials:

-

Cyclohexyl-d11-amine (1 equivalent)

-

Triphosgene or a similar phosgenating agent

-

Triethylamine or another suitable base

-

Dichloromethane (anhydrous)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Hexane

-

Ethyl acetate

Procedure:

-

Preparation of the isocyanate (intermediate): In a flame-dried round-bottom flask under an inert atmosphere, dissolve cyclohexyl-d11-amine in anhydrous dichloromethane. Cool the solution in an ice bath.

-

Add a solution of triphosgene in anhydrous dichloromethane dropwise to the cooled amine solution, followed by the dropwise addition of triethylamine.

-

Allow the reaction to warm to room temperature and stir for several hours. Monitor the formation of the isocyanate by IR spectroscopy (characteristic peak around 2270 cm⁻¹).

-

Coupling reaction: In a separate flask, dissolve trans-5-(4-chlorophenyl)-4-methyl-2-thiazolidinone in anhydrous dichloromethane and add a suitable base (e.g., sodium hydride) to deprotonate the nitrogen.

-

Add the freshly prepared cyclohexyl-d11-isocyanate solution to the deprotonated thiazolidinone solution at 0 °C.

-

Allow the reaction to stir at room temperature overnight. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction with saturated sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford this compound as a white to off-white solid.

Characterization

Mass Spectrometry (MS):

-

High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight of this compound (expected [M+H]⁺ at m/z ~365.0).

-

The isotopic distribution pattern will confirm the incorporation of eleven deuterium atoms. Isotopic purity can be determined by comparing the peak intensities of the deuterated and non-deuterated species.[7][8][9][10][11]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum should show a significant reduction or absence of signals corresponding to the cyclohexyl protons compared to the spectrum of unlabeled Hexythiazox.[12]

-

²H NMR: The spectrum will show signals corresponding to the deuterium atoms on the cyclohexyl ring.

-

¹³C NMR: The signals for the deuterated carbons on the cyclohexyl ring will be observed as multiplets due to C-D coupling.

Mandatory Visualizations

Caption: Proposed synthetic pathway for this compound.

Caption: Metabolic pathway of Hexythiazox.[13]

References

- 1. Hexythiazox | C17H21ClN2O2S | CID 13218777 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. A general, versatile and divergent synthesis of selectively deuterated amines - Chemical Science (RSC Publishing) DOI:10.1039/D1SC02622D [pubs.rsc.org]

- 3. Catalytic Deuterium Incorporation within Metabolically Stable β-Amino C─H Bonds of Drug Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 4. TRANS-5-(4-CHLOROPHENYL)-4-METHYL-2-THIAZOLIDONE | 78587-59-4 [chemicalbook.com]

- 5. echemi.com [echemi.com]

- 6. TRANS-5-(4-CHLOROPHENYL)-4-METHYL-2-THIAZOLIDONE CAS#: 78587-59-4 [m.chemicalbook.com]

- 7. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. almacgroup.com [almacgroup.com]

- 9. researchgate.net [researchgate.net]

- 10. Mass Spectrometry: Determination of Isotopic Purity by Accurate Mass LC/MS - Almac [almacgroup.com]

- 11. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Hexythiazox(78587-05-0) 1H NMR [m.chemicalbook.com]

- 13. fao.org [fao.org]

Hexythiazox and Hexythiazox-d11: A Technical Guide to Their Properties and Analytical Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Hexythiazox and its deuterated analog, Hexythiazox-d11. It delves into their distinct chemical and physical properties, mechanisms of action, and, most critically, their synergistic use in advanced analytical methodologies. This document is intended to serve as a vital resource for professionals engaged in research, drug development, and analytical sciences, offering detailed experimental protocols and data presented for clear, comparative analysis.

Introduction

Hexythiazox is a potent acaricide of the thiazolidinone class, widely utilized in agriculture to control a variety of mite species. Its efficacy lies in its ability to disrupt the life cycle of mites, primarily targeting the egg, larval, and nymph stages.[1] In the realm of analytical chemistry, particularly in residue analysis and pharmacokinetic studies, the use of stable isotope-labeled internal standards is paramount for achieving accurate and reliable quantification. This compound, a deuterated form of Hexythiazox, serves this critical role, enabling precise measurement of the parent compound in complex matrices.[2]

Chemical and Physical Properties

The fundamental difference between Hexythiazox and this compound lies in the isotopic substitution of eleven hydrogen atoms with deuterium on the cyclohexyl ring of the molecule.[2][3] This seemingly minor alteration results in a significant mass difference, which is the cornerstone of its utility in mass spectrometry-based analytical techniques. While the core chemical properties remain largely unchanged, this isotopic labeling provides a distinct mass signature for this compound, allowing it to be differentiated from the unlabeled Hexythiazox.

Table 1: Comparison of Physicochemical Properties

| Property | Hexythiazox | This compound |

| Molecular Formula | C₁₇H₂₁ClN₂O₂S[1] | C₁₇H₁₀D₁₁ClN₂O₂S[2] |

| Molecular Weight | 352.88 g/mol [4] | 363.9 g/mol [2] |

| CAS Number | 78587-05-0[1] | Not available (non-labelled: 78587-05-0)[5] |

| Appearance | White to off-white crystalline solid[3] | Solid[2] |

| Melting Point | 108-108.5 °C[4] | Not available |

| Water Solubility | 0.5 mg/L at 20°C[4] | Not available |

| Solubility in Organic Solvents | Chloroform: 1379 g/L, Xylene: 362 g/L, Acetone: 160 g/L[4] | Soluble in DMSO and Methanol[2] |

| Vapor Pressure | 3.38 x 10⁻⁶ Pa at 20°C[4] | Not available |

| LogP (Kow) | 2.67[4] | Not available |

Mechanism of Action of Hexythiazox

Hexythiazox acts as a mite growth regulator. Its primary mode of action is the inhibition of chitin synthesis in mites. Chitin is a crucial component of the exoskeleton of arthropods. By interfering with this process, Hexythiazox prevents the proper development of mite eggs, larvae, and nymphs, ultimately leading to their death.[1] It is important to note that Hexythiazox has minimal activity against adult mites; however, eggs laid by treated females are often non-viable.[1] This targeted action makes it a valuable tool in integrated pest management programs, as it has a lower impact on beneficial insects.

The Role of this compound in Analytical Chemistry

This compound is employed as an internal standard in analytical methods, most notably in liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the precise quantification of Hexythiazox in various samples, including crops, soil, and biological matrices.[2]

The principle behind using a stable isotope-labeled internal standard is to correct for variations that can occur during sample preparation, injection, and ionization in the mass spectrometer. Since this compound is chemically identical to Hexythiazox, it behaves similarly throughout the analytical process. Any loss of analyte during sample processing will be mirrored by a proportional loss of the internal standard. By measuring the ratio of the analyte's signal to the internal standard's signal, a highly accurate and precise quantification can be achieved.

Experimental Protocols

The following is a representative experimental protocol for the quantification of Hexythiazox in a fruit matrix using this compound as an internal standard, based on established QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) and LC-MS/MS methodologies.[6][7]

Materials and Reagents

-

Hexythiazox analytical standard (≥99% purity)

-

This compound internal standard (≥99% deuterated forms)[2]

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Magnesium sulfate (anhydrous)

-

Sodium chloride

-

Trisodium citrate dihydrate

-

Disodium hydrogen citrate sesquihydrate

-

Primary secondary amine (PSA) sorbent

-

C18 sorbent

-

Homogenizer

-

Centrifuge

-

LC-MS/MS system

Standard Solution Preparation

-

Stock Solutions (1000 µg/mL): Accurately weigh and dissolve Hexythiazox and this compound in acetonitrile to prepare individual stock solutions.

-

Working Standard Solutions: Serially dilute the Hexythiazox stock solution with acetonitrile to prepare a series of working standards at concentrations ranging from 1 to 100 ng/mL.

-

Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with acetonitrile.

Sample Preparation (QuEChERS)

-

Homogenization: Weigh 10 g of a representative homogenized fruit sample into a 50 mL centrifuge tube.

-

Internal Standard Spiking: Add a known amount (e.g., 100 µL) of the 100 ng/mL this compound internal standard working solution to the sample.

-

Extraction:

-

Add 10 mL of acetonitrile to the tube.

-

Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).

-

Shake vigorously for 1 minute.

-

Centrifuge at ≥3000 x g for 5 minutes.

-

-

Dispersive Solid-Phase Extraction (dSPE) Cleanup:

-

Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing dSPE sorbent (e.g., 150 mg MgSO₄, 50 mg PSA, and 50 mg C18).

-

Vortex for 30 seconds.

-

Centrifuge at a high speed for 2 minutes.

-

-

Final Extract: Filter the supernatant through a 0.22 µm filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Hexythiazox: Monitor at least two transitions (e.g., quantifier and qualifier). Specific m/z values would be determined by direct infusion of the standard.

-

This compound: Monitor the corresponding transitions, accounting for the mass shift due to deuteration.

-

-

Conclusion

Hexythiazox remains a significant tool in modern agriculture for mite control. The development and availability of its deuterated analog, this compound, have been instrumental in enabling regulatory bodies and research institutions to accurately monitor its residues in food and the environment. The use of this compound as an internal standard in LC-MS/MS analysis represents the gold standard for achieving the highest levels of accuracy and precision in quantification. This technical guide provides the foundational knowledge and a practical framework for researchers and analytical scientists working with these compounds.

References

- 1. Hexythiazox | C17H21ClN2O2S | CID 13218777 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. Application of Compound-Specific Isotope Analysis in Environmental Forensic and Strategic Management Avenue for Pesticide Residues - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | Axios Research [axios-research.com]

- 6. Monitoring hexythiazox residues in vegetables using LC-MS/MS: Dissipation kinetics, terminal residues, risk assessment, and washing efficiency - Arabian Journal of Chemistry [arabjchem.org]

- 7. lcms.cz [lcms.cz]

Hexythiazox-d11 Analytical Standard: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the commercial availability, purity, and analytical applications of the Hexythiazox-d11 analytical standard. This deuterated analog of the acaricide Hexythiazox serves as a crucial internal standard for precise and accurate quantification in various analytical methodologies, particularly in residue analysis and metabolism studies.

Commercial Suppliers and Purity

This compound is available from several reputable suppliers of analytical standards. The purity of these standards is a critical factor for ensuring the reliability and accuracy of experimental results. The table below summarizes the offerings from various commercial vendors.

| Supplier | Catalog Number (Example) | Stated Purity | Available Quantities |

| Cayman Chemical | 33931 | ≥99% deuterated forms (d1-d11) | 1 mg, 5 mg |

| LGC Standards | TRC-H298501-1MG | >95% (HPLC) | 1 mg, 2.5 mg, 5 mg |

| CymitQuimica | H298501 | Not specified | 1 mg, 5 mg, 2500 µg |

| Veeprho | Not specified | Not specified | Not specified |

| Axios Research | AR-H01126 | Not specified | Not specified |

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₇H₁₀D₁₁ClN₂O₂S |

| Molecular Weight | 363.95 g/mol [1] |

| Appearance | White to Off-White Solid[2] |

| Storage Temperature | -20°C[1] |

Experimental Protocols: Quality Control and Purity Assessment

The quality and purity of an analytical standard are paramount. While specific proprietary methods may vary between suppliers, the following represents a typical comprehensive protocol for the characterization and purity assessment of a this compound analytical standard, based on established guidelines for reference materials.[1][2][3]

Identity Confirmation

-

Method: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

-

Procedure:

-

Mass Spectrometry: A high-resolution mass spectrometer is used to determine the accurate mass of the compound. The observed mass should be consistent with the calculated exact mass of this compound (C₁₇H₁₀D₁₁ClN₂O₂S). The isotopic distribution pattern should also be confirmed.

-

NMR Spectroscopy: ¹H-NMR and ¹³C-NMR spectra are acquired to confirm the chemical structure. The absence of significant signals in the regions expected for the non-deuterated cyclohexyl protons confirms the high level of deuteration.

-

Purity Determination by High-Performance Liquid Chromatography (HPLC)

-

Principle: This method separates this compound from any non-deuterated Hexythiazox and other potential impurities. The peak area of this compound relative to the total peak area of all components provides a measure of its purity.

-

Instrumentation:

-

HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water is commonly employed. For example, a starting composition of 60:40 (acetonitrile:water) ramped to 90:10 over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 10 µL.

-

-

Procedure:

-

A standard solution of this compound is prepared in a suitable solvent such as acetonitrile or methanol.

-

The solution is injected into the HPLC system.

-

The chromatogram is recorded, and the peak areas of all components are integrated.

-

Purity is calculated as: (Peak Area of this compound / Total Peak Area of all components) x 100%.

-

Isotopic Purity by Gas Chromatography-Mass Spectrometry (GC-MS)

-

Principle: This technique is used to determine the percentage of deuteration in the molecule. By analyzing the ion fragments, the relative abundance of the d11 species compared to less-deuterated forms can be quantified.

-

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer.

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas: Helium.

-

Injection Mode: Splitless.

-

Temperature Program: An initial temperature of 150°C, ramped to 300°C at 10°C/min.

-

Mass Spectrometer: Operated in electron ionization (EI) mode, scanning a mass range that includes the molecular ions of Hexythiazox and its deuterated isotopologues.

-

-

Procedure:

-

A dilute solution of this compound is prepared in a volatile solvent like ethyl acetate.

-

The solution is injected into the GC-MS system.

-

The mass spectrum corresponding to the chromatographic peak of this compound is analyzed.

-

The relative intensities of the molecular ion peaks corresponding to the d11, d10, d9, etc., species are used to calculate the isotopic purity.

-

Application Workflow: Use of this compound as an Internal Standard

This compound is primarily used as an internal standard for the quantification of Hexythiazox in complex matrices such as food, environmental samples, and biological fluids.[4] The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry as it corrects for variations in sample preparation, injection volume, and matrix effects.

Logical Relationship in Quantitative Analysis

The fundamental principle behind using a stable isotope-labeled internal standard is the assumption that the analyte and the internal standard behave identically during sample processing and analysis, with the only difference being their mass.

References

- 1. researchgate.net [researchgate.net]

- 2. cdn.standards.iteh.ai [cdn.standards.iteh.ai]

- 3. JRC Publications Repository [publications.jrc.ec.europa.eu]

- 4. Applying novel economic simple green sample preparation procedures on natural and industrial specimens for chromatographic determination of insecticidal residues - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Solubility of Hexythiazox-d11 in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Hexythiazox-d11 in various organic solvents. Given the limited availability of direct quantitative data for the deuterated standard, this document leverages the extensive data available for its non-deuterated counterpart, Hexythiazox. The scientific literature indicates that the isotope effect on solubility is generally minimal, particularly in nonpolar organic solvents, making the provided data a reliable proxy for experimental design and execution.

Core Principles of Solubility

The solubility of a compound is a fundamental physicochemical property that dictates its behavior in various chemical and biological systems. It is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a homogeneous solution. The principle of "like dissolves like" is a primary determinant of solubility, where solutes tend to dissolve in solvents with similar polarity.

For Hexythiazox, a non-systemic acaricide, its relatively nonpolar structure, characterized by a chlorophenyl and a cyclohexyl group, governs its solubility profile. This inherent hydrophobicity results in low aqueous solubility and, conversely, a higher affinity for organic solvents.

Quantitative Solubility Data

The following table summarizes the quantitative solubility of Hexythiazox in a range of organic solvents at 20°C. This data is compiled from various technical data sheets and scientific publications and is presented as a close approximation for this compound.

| Organic Solvent | Solubility (g/L) at 20°C |

| Chloroform | 1379[1][2] |

| Xylene | 362[1][2] |

| Methanol | 206[1][2] |

| Acetone | 160[1][2] |

| Acetonitrile | 28.6[1][2] |

| n-Hexane | 4[1][2] |

Disclaimer: The data presented is for the non-deuterated form, Hexythiazox. Isotope effects on solubility are generally considered to be minimal, and this data serves as a strong proxy for this compound.

A qualitative assessment from a commercial supplier indicates that this compound is "soluble" in Dimethyl Sulfoxide (DMSO) and Methanol, which aligns with the quantitative data available for the non-deuterated form.[3]

Experimental Protocol for Solubility Determination

The following is a generalized yet detailed experimental protocol for determining the solubility of a solid compound like this compound in an organic solvent. This protocol is based on the widely used shake-flask method.

Objective: To determine the saturation solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound (analytical standard)

-

Selected organic solvent (HPLC grade or higher)

-

Analytical balance (readable to at least 0.1 mg)

-

Glass vials or flasks with screw caps

-

Constant temperature shaker or water bath

-

Vortex mixer

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography-Mass Spectrometry (GC-MS) system.

Procedure:

-

Preparation of Stock Standard Solution:

-

Accurately weigh a known amount of this compound and dissolve it in the chosen organic solvent to prepare a stock solution of a known concentration. This will be used to create a calibration curve.

-

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The excess is crucial to ensure that a saturated solution is achieved.

-

Accurately add a known volume of the organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 20°C).

-

Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent. A preliminary time-course study can determine the optimal equilibration time.

-

-

Sample Preparation for Analysis:

-

After equilibration, allow the vials to stand undisturbed at the constant temperature for a period to allow the undissolved solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.

-

Dilute the filtered solution with a known volume of the organic solvent to bring the concentration within the linear range of the analytical method.

-

-

Analysis:

-

Prepare a series of calibration standards by diluting the stock standard solution.

-

Analyze the calibration standards and the diluted sample solutions using a validated HPLC or GC-MS method.

-

Construct a calibration curve by plotting the analytical response versus the concentration of the standards.

-

Determine the concentration of this compound in the diluted sample solutions from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the saturated solution by multiplying the determined concentration by the dilution factor.

-

Express the solubility in the desired units, typically g/L or mg/mL.

-

Experimental Workflow Visualization

The following diagram illustrates the key stages of the experimental workflow for determining the solubility of this compound.

This structured approach ensures the accurate and reproducible determination of the solubility of this compound in various organic solvents, providing essential data for researchers and scientists in the field.

References

An In-depth Technical Guide to the Stability and Storage of Hexythiazox-d11

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for the isotopically labeled acaricide, Hexythiazox-d11. The stability of a reference standard is paramount for ensuring the accuracy and reliability of analytical measurements. This document summarizes key stability data, details experimental protocols for stability testing, and illustrates degradation pathways. The information presented herein is critical for researchers and professionals involved in the development, analysis, and quality control of products related to hexythiazox.

Core Stability and Storage Recommendations

This compound, an internal standard for the quantification of hexythiazox, demonstrates long-term stability when stored under appropriate conditions. The recommended storage temperature for this compound is -20°C.[1][2] Under these conditions, the compound is stable for at least four years.[1] For shipping purposes, this compound is typically transported at room temperature in the continental US, though this may vary for other locations.[1]

While specific long-term stability studies on this compound are not extensively published, the stability of its non-deuterated counterpart, hexythiazox, has been thoroughly investigated. The chemical stability of this compound is expected to be comparable to that of hexythiazox due to their structural similarity. Therefore, the following sections will detail the stability of hexythiazox under various stress conditions, providing a strong indication of the expected stability profile for this compound.

Quantitative Stability Data

The stability of hexythiazox has been evaluated under conditions of thermal stress, hydrolysis across a range of pH values, and photolysis. The degradation kinetics consistently follow a first-order model.[1][3] The following tables summarize the quantitative data from these studies.

Thermal Stability of Hexythiazox Emulsion Concentrate (5% EC)

| Temperature (°C) | Duration (weeks) | Active Ingredient Decrease (%) | Compliance with FAO Specification |

| 35 | 14 | 5-10 | > 14 weeks |

| 40 | 14 | 5-10 | < 9 weeks |

| 45 | 14 | 5-10 | < 8 weeks |

| 54 | 14 | 18.15 | < 4 weeks |

| Data sourced from a study on the accelerated hot storage of a Hexythiazox 5% EC formulation.[1][3] |

Hydrolytic Stability of Hexythiazox

| Condition | Half-life (t1/2) | Shelf-life (t0.95) |

| Acidic Solutions | Longer | Longer |

| Alkaline Solutions | Shorter | Shorter |

| Qualitative comparison from forced hydrolysis studies.[1][3] |

Photolytic Stability of Hexythiazox in Soil

| Condition | Reduction in 14 days (%) | Half-life (t1/2) (days) |

| Egyptian Clay-Loam Soil (Ambient) | 80.53 | 5.75 |

| Data from a study on the photolysis of hexythiazox in soil.[1][3] |

Experimental Protocols

Detailed methodologies are crucial for replicating and verifying stability studies. The following sections outline the experimental protocols used to assess the stability of hexythiazox under various stress conditions.

Thermal Stability (Accelerated Storage)

-

Sample Preparation: A 5% emulsifiable concentrate (EC) formulation of hexythiazox is used.

-

Storage Conditions: Samples are stored in ovens at constant temperatures of 35°C, 40°C, 45°C, and 54°C for a period of 14 weeks.[1][3]

-

Sampling: Aliquots are withdrawn at specified time intervals.

-

Analysis: The concentration of the active ingredient is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

-

Data Analysis: The percentage decrease of the active ingredient is calculated over time, and the degradation kinetics are determined.[1][3]

Forced Hydrolysis

-

Media Preparation: Acidic and alkaline solutions are prepared using hydrochloric acid (HCl) and sodium hydroxide (NaOH) at concentrations of 0.01N, 0.1N, and 1.0N.[1][3]

-

Sample Incubation: Hexythiazox is introduced into the acidic and alkaline solutions and incubated for 7 days.

-

Analysis: The concentration of hexythiazox is monitored over time using HPLC to determine the rate of hydrolysis.

-

Kinetic Analysis: The half-life (t1/2) and shelf-life (t0.95) are calculated based on the degradation data.[1][3]

Photolysis in Soil

-

Soil Treatment: A defined amount of hexythiazox is applied to a sample of Egyptian clay-loam soil.

-

Exposure: The treated soil is exposed to ambient sunlight for 14 days.[1][3]

-

Sampling: Soil samples are collected at various time points.

-

Extraction and Analysis: The hexythiazox residues are extracted from the soil samples and quantified using Gas Chromatography-Mass Spectrometry (GC-MS).

-

Data Evaluation: The percentage reduction and the half-life of hexythiazox in the soil are calculated.[1][3]

Degradation Pathways and Byproducts

Forced degradation studies have identified the primary degradation pathways of hexythiazox. The thiazolidine ring is susceptible to cleavage under thermal and acidic hydrolysis conditions.[1][3] However, the benzene and cyclohexane rings remain stable under these conditions.[1][3] In contrast, the thiazolidine ring remains stable during alkaline hydrolysis and soil photolysis.[1][3]

Key degradation byproducts identified through GC/MS analysis include:

-

4-chloro-2-(cyclohexanecarboxamido) benzoic acid

-

3-cyclohexyl-1-methyl-1-(2-phenylethyl) urea

The following diagram illustrates a generalized workflow for conducting forced degradation studies on this compound.

Caption: Forced Degradation Study Workflow for this compound.

The following diagram illustrates the key cleavage point in the degradation of hexythiazox under certain stress conditions.

Caption: Primary Degradation Site of Hexythiazox.

References

Methodological & Application

Application Note: Quantification of Hexythiazox in Soil using an Isotope Dilution Method with Hexythiazox-d11

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive method for the quantification of the acaricide hexythiazox in soil matrices. The protocol employs a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method followed by dispersive solid-phase extraction (dSPE) for cleanup. Analysis is performed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) using an isotope dilution technique with Hexythiazox-d11 as an internal standard to ensure high accuracy and precision by correcting for matrix effects and variations in extraction recovery. This method is suitable for researchers and scientists in environmental monitoring and agricultural sciences.

Introduction

Hexythiazox is a widely used acaricide for the control of mites on a variety of crops. Its potential for accumulation in soil necessitates reliable and accurate monitoring methods to assess environmental fate and potential risks. The complexity of the soil matrix, with its variable composition of organic matter, minerals, and moisture content, presents analytical challenges, including matrix-induced signal suppression or enhancement in LC-MS/MS analysis. The use of a stable isotope-labeled internal standard, such as this compound, is a highly effective strategy to compensate for these matrix effects and ensure accurate quantification. This protocol provides a detailed procedure for the extraction, cleanup, and LC-MS/MS analysis of hexythiazox in soil.

Experimental Protocol

Materials and Reagents

-

Hexythiazox certified reference material (≥99.5% purity)

-

This compound internal standard (≥99% deuterated forms)

-

LC-MS grade acetonitrile, methanol, and water

-

Formic acid (≥98%)

-

Ammonium formate

-

Anhydrous magnesium sulfate (MgSO₄)

-

Sodium chloride (NaCl)

-

Trisodium citrate dihydrate

-

Disodium hydrogen citrate sesquohydrate

-

Primary secondary amine (PSA) sorbent

-

50 mL polypropylene centrifuge tubes

-

15 mL polypropylene centrifuge tubes for dSPE

-

Syringe filters (0.22 µm)

Standard Solution Preparation

-

Hexythiazox Stock Solution (1000 µg/mL): Accurately weigh and dissolve an appropriate amount of hexythiazox reference standard in methanol to prepare a 1000 µg/mL stock solution.

-

This compound Internal Standard Stock Solution (100 µg/mL): Prepare a 100 µg/mL stock solution of this compound in methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the hexythiazox stock solution with an appropriate solvent (e.g., acetonitrile/water).

-

Internal Standard Spiking Solution (1 µg/mL): Dilute the this compound stock solution with acetonitrile to a concentration of 1 µg/mL.

Sample Preparation (QuEChERS Extraction)

-

Soil Sampling and Homogenization: Collect representative soil samples and homogenize them to ensure uniformity. The moisture content of the soil should be determined.

-

Extraction:

-

Internal Standard Spiking: Add a known volume (e.g., 100 µL) of the 1 µg/mL this compound internal standard spiking solution to each sample.

-

Solvent Addition: Add 10 mL of acetonitrile to each tube.[1]

-

Shaking: Cap the tubes and shake vigorously for 5 minutes using a mechanical shaker.[1]

-

Salting Out: Add the contents of a QuEChERS extraction salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquohydrate) to each tube.[1]

-

Second Shaking: Immediately cap and shake the tubes vigorously for 2 minutes.[1]

-

Centrifugation: Centrifuge the tubes at ≥3000 x g for 5 minutes.[1]

Dispersive Solid-Phase Extraction (dSPE) Cleanup

-

Supernatant Transfer: Transfer 1 mL of the upper acetonitrile layer into a 2 mL dSPE tube containing 150 mg MgSO₄ and 50 mg PSA.

-

Vortexing: Cap the dSPE tube and vortex for 30 seconds.

-

Centrifugation: Centrifuge the dSPE tube at ≥5000 x g for 2 minutes.[1]

-

Filtration: Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

-

Instrumentation: A liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source is recommended.

-

Chromatographic Conditions:

-

Column: A C18 reversed-phase column (e.g., 100 mm × 2.1 mm, 2.6 µm particle size) is suitable.

-

Mobile Phase: A gradient elution with mobile phase A (e.g., 0.1% formic acid and 5 mM ammonium formate in water) and mobile phase B (e.g., methanol with 0.1% formic acid and 5 mM ammonium formate) is commonly used.[1]

-

Flow Rate: A typical flow rate is 0.3 mL/min.[1]

-

Column Temperature: Maintain the column at 40 °C.[1]

-

-

Mass Spectrometric Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

Data Presentation

Table 1: LC-MS/MS Parameters for Hexythiazox and this compound

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |

| Hexythiazox | 353.1 | 228.0 (Quantifier) | 16 |

| 168.0 (Qualifier) | 28 | ||

| This compound | 364.1 | 239.0 | Optimized by user |

| 168.0 | Optimized by user |

Collision energy for this compound should be optimized on the specific instrument being used.

Table 2: Method Validation Data for Hexythiazox in Soil (Example)

| Parameter | Result |

| Linearity (r²) | > 0.99 |

| Limit of Detection (LOD) | 0.001 mg/kg |

| Limit of Quantification (LOQ) | 0.005 mg/kg |

| Recovery (at 0.01 mg/kg) | 95% |

| Recovery (at 0.1 mg/kg) | 98% |

| Precision (RSDr at 0.01 mg/kg) | < 10% |

| Precision (RSDr at 0.1 mg/kg) | < 5% |

Note: The data in this table is representative and may vary depending on the soil type and instrument performance. It is essential to perform a full method validation for the specific soil matrix being analyzed.

Visualizations

Caption: Experimental workflow for the quantification of hexythiazox in soil.

Conclusion

The described method provides a reliable and accurate approach for the quantification of hexythiazox in soil samples. The use of a QuEChERS extraction protocol with dSPE cleanup is efficient in removing matrix interferences. The incorporation of this compound as an internal standard in an isotope dilution LC-MS/MS method ensures high-quality data by correcting for potential variations in sample preparation and instrumental analysis. This protocol is a valuable tool for environmental monitoring and agricultural research.

References

Application Note: High-Throughput Analysis of Hexythiazox Residues in Tea and Vegetables using Isotope Dilution LC-MS/MS with Hexythiazox-d11

Abstract

This application note presents a robust and sensitive method for the quantitative analysis of Hexythiazox, a non-systemic acaricide, in complex matrices such as tea and vegetables. The protocol employs a stable isotope-labeled internal standard, Hexythiazox-d11, to ensure accuracy and precision by mitigating matrix effects and variabilities in sample preparation and instrument response. The sample preparation is based on the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology, followed by analysis using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This method provides a reliable workflow for high-throughput pesticide residue analysis in food safety and quality control laboratories.

Introduction

Hexythiazox is an effective acaricide used to control mites on a variety of agricultural products, including tea and vegetables.[1] Regulatory bodies worldwide have established maximum residue limits (MRLs) for pesticides in food products to protect consumer health. Accurate and precise analytical methods are crucial for monitoring compliance with these MRLs. The analysis of pesticide residues in complex matrices like tea and vegetables is challenging due to the presence of interfering compounds that can cause matrix effects, leading to either suppression or enhancement of the analytical signal.

The use of a stable isotope-labeled internal standard, such as this compound, is a highly effective strategy to compensate for these matrix effects and potential analyte loss during sample preparation.[2] Since this compound has nearly identical chemical and physical properties to the native Hexythiazox, it co-elutes chromatographically and experiences similar ionization effects in the mass spectrometer, allowing for accurate quantification through isotope dilution analysis. This application note provides a detailed protocol for the extraction, cleanup, and LC-MS/MS analysis of Hexythiazox in tea and vegetables using this compound as an internal standard.

Experimental Protocols

Materials and Reagents

-

Standards: Hexythiazox (≥98% purity), this compound (≥99% deuterated forms).

-

Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade), Formic Acid (LC-MS grade).

-

Salts and Sorbents: Anhydrous Magnesium Sulfate (MgSO₄), Sodium Chloride (NaCl), Primary Secondary Amine (PSA) sorbent, C18 sorbent.

-

QuEChERS extraction tubes and d-SPE cleanup kits.

-

Syringe filters: 0.22 µm PTFE or Nylon.

Standard Solution Preparation

-

Primary Stock Solutions (1000 µg/mL): Accurately weigh and dissolve Hexythiazox and this compound in acetonitrile to prepare individual primary stock solutions.

-

Intermediate Stock Solutions (10 µg/mL): Dilute the primary stock solutions with acetonitrile to prepare intermediate stock solutions.

-

Working Standard Mixture (1 µg/mL): Prepare a mixed working standard solution containing both Hexythiazox and this compound by diluting the intermediate stock solutions with acetonitrile.

-

Calibration Standards: Prepare a series of matrix-matched calibration standards by spiking blank matrix extract with the working standard mixture to achieve final concentrations ranging from 0.5 to 100 ng/mL.

Sample Preparation (QuEChERS Method)

-

Homogenization: Homogenize a representative sample of tea leaves or vegetables. For tea, it may be necessary to hydrate the sample with a small amount of water prior to extraction.

-

Extraction:

-

Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

-

Add 10 mL of acetonitrile.

-

Spike with a known amount of this compound internal standard solution.

-

Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).

-

Shake vigorously for 1 minute.

-

Centrifuge at ≥4000 rpm for 5 minutes.

-

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Transfer an aliquot of the acetonitrile supernatant to a d-SPE cleanup tube containing PSA and MgSO₄ (and C18 for high-fat matrices).

-

Vortex for 30 seconds.

-

Centrifuge at ≥4000 rpm for 5 minutes.

-

-

Final Extract Preparation:

-

Take an aliquot of the cleaned-up supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

-

LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).[1]

-

Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.[1]

-

Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate.[1]

-

Flow Rate: 0.3 mL/min.[1]

-

Injection Volume: 2-10 µL.

-

Column Temperature: 40 °C.[1]

-

Gradient: A typical gradient starts with a low percentage of organic phase (e.g., 10% B), ramps up to a high percentage (e.g., 95% B), holds for a few minutes, and then re-equilibrates to the initial conditions.[1]

-

-

Mass Spectrometry (MS):

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Hexythiazox: Precursor Ion: 353.1 m/z; Product Ions: 228.0 m/z (Quantifier), 168.0 m/z (Qualifier).[3][4]

-

This compound: Precursor Ion: 364.1 m/z; Product Ions: 239.0 m/z (Quantifier), 168.0 m/z (Qualifier) - Note: These are predicted transitions based on the structure of this compound and may require optimization.

-

-

Collision Energy and other MS parameters: These should be optimized for the specific instrument being used.

-

Data Presentation

The following table summarizes representative quantitative data for the analysis of Hexythiazox in vegetable matrices. While this data was not generated using the this compound internal standard, it provides an indication of the expected method performance.

| Matrix | Analyte | Spiking Level (mg/kg) | Recovery (%) | RSD (%) | LOD (mg/kg) | LOQ (mg/kg) | Reference |

| Tomato | Hexythiazox | 0.002 - 1 | 86.4 - 94.8 | < 10 | 0.00037 | 0.002 | [1] |

| Cucumber | Hexythiazox | 0.002 - 1 | 83.5 - 96.4 | < 10 | 0.00021 | 0.002 | [1] |

| Pepper | Hexythiazox | 0.002 - 1 | 79.9 - 93.9 | < 10 | 0.00041 | 0.002 | [1] |

| Tea | Hexythiazox | 0.025 & 0.05 (g a.i. ha⁻¹) | - | - | 0.005 | 0.015 | [5] |

Visualizations

Caption: Experimental workflow for Hexythiazox residue analysis.

Caption: Rationale for using an internal standard.

Discussion

The presented method offers a reliable and high-throughput approach for the determination of Hexythiazox residues in tea and vegetables. The QuEChERS sample preparation protocol is efficient, requiring minimal solvent and time, while providing effective extraction and cleanup for these complex matrices. The use of LC-MS/MS in MRM mode ensures high selectivity and sensitivity, allowing for the detection and quantification of Hexythiazox at levels well below the typical MRLs.

The incorporation of this compound as an internal standard is a key aspect of this method, enhancing its accuracy and precision. By compensating for matrix-induced signal variations and inconsistencies in sample preparation, the isotope dilution technique provides more reliable quantitative results compared to methods relying on external calibration. The validation data for Hexythiazox analysis in similar matrices demonstrate that the method can achieve excellent recovery and reproducibility.

Conclusion

This application note details a comprehensive and robust method for the analysis of Hexythiazox in tea and vegetables using LC-MS/MS with a this compound internal standard. The combination of the QuEChERS sample preparation and isotope dilution mass spectrometry provides a highly accurate, precise, and sensitive workflow suitable for routine monitoring of pesticide residues in food safety laboratories. The provided protocols and data serve as a valuable resource for researchers, scientists, and drug development professionals involved in food quality and safety assessment.

References

- 1. Monitoring hexythiazox residues in vegetables using LC-MS/MS: Dissipation kinetics, terminal residues, risk assessment, and washing efficiency - Arabian Journal of Chemistry [arabjchem.org]

- 2. hpst.cz [hpst.cz]

- 3. agilent.com [agilent.com]

- 4. nrcgrapes.in [nrcgrapes.in]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for Stable Isotope Dilution Assay (SIDA) of Hexythiazox using Hexythiazox-d11